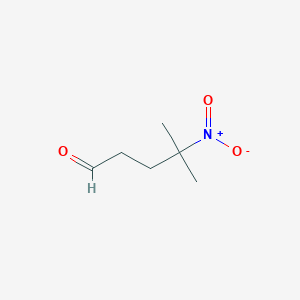![molecular formula C16H10BrClN4 B1357205 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 919973-69-6](/img/structure/B1357205.png)
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Descripción general
Descripción
This compound is a triazole analogue of the benzodiazepine flubromazepam . It is composed of a benzene ring fused to a seven-triazole membered 1,4-diazepine ring that is also fused to a 1,2,4 ring .
Synthesis Analysis
The synthesis of similar compounds involves heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate for 2 hours, and subsequently with p-TsOH .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused to a seven-triazole membered 1,4-diazepine ring that is also fused to a 1,2,4 ring .Aplicaciones Científicas De Investigación
Clinical Uses and Effects
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine belongs to the class of benzodiazepines, which are primarily used as tranquilizers in clinical settings. These compounds have seen a significant rise in the number of novel psychoactive substances, including designer benzodiazepines. The most common effects observed in clinical studies include hypnosis, sedation, amnesia, anxiolysis, muscle relaxation, and euphoria (Edinoff et al., 2022).
Anticonvulsant Properties
Some derivatives of this compound have been synthesized and tested for anticonvulsant activity. For example, 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines exhibited excellent anticonvulsant activity, comparable to standard drugs like diazepam (Narayana & Kumari, 2006).
Mechanism of Hydrolysis
Studies on the hydrolysis of similar compounds, such as triazolam (a close analog), have shown that it involves a reversible mechanism with the formation of a protonated species and a ring-opened compound. This process is crucial for understanding the chemical stability and metabolism of these compounds (Jiménez et al., 1987).
Biotransformation in Biological Systems
Metabolic studies have identified various metabolites of related benzodiazepines in different species, including humans. These studies are important for understanding the pharmacokinetics and potential therapeutic uses of these compounds (Kanai, 1974).
Synthesis for Pharmacological Studies
Efforts in synthesizing labelled versions of similar compounds, like adinazolam, have been made for detailed pharmacological studies. These include preparing tritium-labelled compounds for specific activity measurements, which are essential for drug development and understanding drug-receptor interactions (Palmer, 1986).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN4/c17-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)18)19-8-15-21-20-9-22(14)15/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHGSOBPNPCMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=CN2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016894 | |
| Record name | 1-demethyl phenazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
CAS RN |
919973-69-6 | |
| Record name | 1-demethyl phenazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)
![Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-](/img/structure/B1357138.png)






